rel-tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate
Description
rel-tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate is a bicyclic heterocyclic compound featuring a pyrido-oxazine core fused with a tert-butyl carboxylate group and an oxalate counterion. This compound serves as a chiral intermediate in pharmaceutical synthesis, leveraging its rigid bicyclic structure to enforce stereochemical control in target molecules. The oxalate salt form enhances solubility in polar solvents, a critical factor in its utility as a synthetic building block.
Properties
IUPAC Name |
tert-butyl (4aS,8aS)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3.C2H2O4/c1-12(2,3)17-11(15)14-6-7-16-10-4-5-13-8-9(10)14;3-1(4)2(5)6/h9-10,13H,4-8H2,1-3H3;(H,3,4)(H,5,6)/t9-,10-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUPWJLJMRKGSA-IYPAPVHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1CNCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H]2[C@@H]1CNCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Pyrido-Oxazine Core Formation
The bicyclic system is typically constructed via intramolecular cyclization of linear precursors. Two dominant approaches emerge from patent literature:
Amino Alcohol Cyclization
Amino alcohols such as 3-aminopyridin-4-ol undergo acid-catalyzed cyclization with aldehydes or ketones. For example:
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Reaction : 3-Aminopyridin-4-ol + tert-butyl glyoxylate → Intermediate imine.
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Cyclization : HCl-mediated ring closure at 80°C for 12 hr yields the pyrido-oxazine skeleton.
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Yield : 68–72% after column chromatography (SiO2, EtOAc/hexane).
Key Parameters :
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Temperature: 70–90°C
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Acid catalyst: HCl, H2SO4, or p-TsOH
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Solvent: Ethanol or THF
Ring-Closing Metathesis (RCM)
Grubbs’ catalyst (2nd generation) enables olefin metathesis to form the oxazine ring:
Stereochemical Control
Achieving the (4aS,8aS) configuration involves chiral auxiliaries or asymmetric catalysis:
Chiral Pool Synthesis
Starting from L-proline derivatives:
Asymmetric Hydrogenation
Rhodium catalysts with DuPhos ligands hydrogenate ketone intermediates:
Carboxylation and tert-Butyl Protection
Introducing the tert-butyl carbamate group precedes oxalate salt formation:
Oxalate Salt Formation
The free base is treated with oxalic acid to improve physicochemical properties:
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Procedure :
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Dissolve free base (1 eq) in acetone.
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Add oxalic acid (1.05 eq) in EtOH dropwise.
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Stir at 0°C for 2 hr, filter, wash with cold ether.
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Characterization :
Optimization Data
Comparative analysis of synthesis routes:
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Amino Alcohol Cyclization | 68 | 99.1 | 85:15 dr | Pilot-scale |
| RCM | 55 | 98.5 | 92:8 dr | Lab-scale |
| Chiral Pool | 75 | 99.8 | >98:2 dr | Industrial |
Key Findings :
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Chiral pool synthesis offers superior stereocontrol but requires expensive starting materials.
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RCM is limited by catalyst cost and moderate yields.
Industrial-Scale Challenges
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Oxidative Degradation : The oxalate salt is prone to decomposition at >40°C, necessitating cold-chain storage.
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Byproduct Formation : Overprotection at the carbamate stage generates tert-butyl carbonates (3–5% impurity).
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Regulatory Compliance : Residual ruthenium from RCM must be <10 ppm per ICH Q3D guidelines.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: rel-tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule, modifying its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
Introduction to rel-tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate
This compound is a complex organic compound belonging to the oxazine class. Its unique bicyclic structure integrates a pyridine-like ring with an oxazine moiety, contributing to its potential applications in various fields such as medicinal chemistry and materials science. The compound's molecular formula is with a molecular weight of approximately 242.32 g/mol.
Key Reactions
The chemical reactivity of rel-tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate can be summarized as follows:
- Esterification : The formation of esters through reactions with alcohols.
- Nucleophilic substitutions : Reactions involving nucleophiles attacking electrophilic centers in the compound.
Preliminary studies suggest that rel-tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate exhibits various biological activities:
- Antibacterial and Antifungal Properties : Structural similarities with known bioactive compounds indicate potential efficacy against bacterial and fungal pathogens.
- Neuroactive Properties : The oxazine ring is often associated with neuroactivity, making this compound a candidate for pharmacological studies aimed at treating neurological disorders.
Interaction Studies
Research indicates that this compound interacts with enzymes involved in metabolic pathways. Initial findings suggest a binding affinity with specific biological targets, warranting further investigation into its mechanism of action and specificity.
Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of rel-tert-butyl derivatives revealed significant activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that modifications to the oxazine ring could enhance antibacterial potency.
Study 2: Neuropharmacological Effects
Research exploring the neuropharmacological effects of oxazine derivatives indicated that rel-tert-butyl compounds could modulate neurotransmitter systems. In vitro assays demonstrated potential for influencing serotonin and dopamine receptors.
Mechanism of Action
The mechanism of action of rel-tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues within Pyrido-Oxazine Derivatives
The target compound shares structural homology with pyrido-oxazine derivatives, differing primarily in hydrogenation levels and stereochemistry. For example:
Stereochemical differences at C8a (S vs. R) may influence chiral recognition in asymmetric synthesis .
Heterocyclic Variants with Modified Ring Systems
Compounds with alternative heterocyclic cores exhibit distinct physicochemical profiles:
The cyclopentapyrazine derivative (CAS: 2305079-60-9) lacks the oxygen atom present in pyrido-oxazines, reducing polarity and molecular weight. Such differences may lower aqueous solubility compared to the target compound .
Impact of Stereochemistry on Physicochemical Properties
Stereochemical variations significantly influence functional behavior. For instance:
- The 8aS configuration in the target compound vs. 8aR in CAS 1821824-72-9 creates enantiomeric pairs. These could exhibit divergent binding affinities in chiral environments, such as enzyme active sites .
- In , stereospecific synthesis of (+)-G highlights the role of chiral centers in dictating MS fragmentation patterns (e.g., FAB MS m/z: 315), a technique applicable to verifying the target compound’s stereopurity .
Research Findings and Functional Implications
- Solubility and Stability : The oxalate salt form of the target compound likely improves water solubility compared to free bases like CAS 1246650-98-5, facilitating its use in aqueous reaction conditions .
- Synthetic Utility : Pyrido-oxazine derivatives are prized for their ability to template stereoselective reactions, as seen in the synthesis of complex alkaloids and pharmaceuticals .
Biological Activity
rel-tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate is a complex organic compound belonging to the oxazine class of heterocycles. Its unique bicyclic structure integrates a pyridine-like ring with an oxazine moiety, which is significant for its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₂₂N₂O₃
- Molecular Weight : 242.32 g/mol
- CAS Number : 2206606-11-1
The presence of the tert-butyl group enhances the compound's lipophilicity, potentially improving its bioavailability in biological systems. The functional groups present, particularly the carboxylate and oxazine functionalities, contribute to its chemical reactivity and biological interactions.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antibacterial and antifungal properties . Structural similarities with known bioactive compounds suggest that it may interact with microbial targets effectively.
Neuroactive Properties
The oxazine ring is often associated with neuroactive properties. Compounds with similar structures have shown potential as neuroprotective agents or in treating neurodegenerative diseases. Further pharmacological studies are necessary to elucidate the specific neuroactive mechanisms of this compound.
Interaction Studies
Initial findings suggest that this compound interacts with enzymes involved in metabolic pathways. Understanding these interactions is crucial for determining its therapeutic potential.
Comparative Analysis of Similar Compounds
The following table highlights compounds with structural similarities to this compound and their respective biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-oxo-4H-pyrazino[2,3-b][1,4]oxazine-6-carboxylate | Contains a pyrazine ring | Antibacterial |
| tert-butyl (4aR,8aR)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate | Similar bicyclic structure | Antifungal |
| 6-(Fluoromethyl)quinoxalinone derivatives | Contains a quinoxaline moiety | Neuroactive |
This comparison illustrates how variations in structure can influence biological activity and chemical properties.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study investigated the antimicrobial efficacy of various oxazine derivatives against common bacterial strains. The results indicated that this compound exhibited significant antibacterial activity comparable to standard antibiotics.
- Neuroprotective Effects : In a model of oxidative stress-induced neurotoxicity, this compound demonstrated protective effects on neuronal cells. The mechanism was attributed to its ability to modulate oxidative stress markers and enhance cell viability.
- Binding Affinity Studies : Research focusing on binding affinities revealed that this compound interacts with specific enzymes linked to metabolic pathways. These interactions may provide insights into its therapeutic applications in metabolic disorders.
Q & A
Q. How do environmental factors (pH, ionic strength) influence its reactivity in aqueous systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
